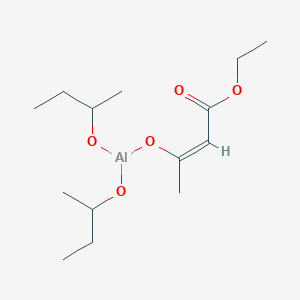

C14H27AlO5

Description

Properties

CAS No. |

24772-51-8 |

|---|---|

Molecular Formula |

C14H27AlO5 |

Molecular Weight |

302.34 g/mol |

IUPAC Name |

aluminum;bis(butan-2-olate);4-ethoxy-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C6H10O3.2C4H9O.Al/c1-3-9-6(8)4-5(2)7;2*1-3-4(2)5;/h4,7H,3H2,1-2H3;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |

InChI Key |

FNZMQCYGPHUYMI-UHFFFAOYSA-M |

Isomeric SMILES |

CCC(C)O[Al](OC(C)CC)O/C(=C\C(=O)OCC)/C |

Canonical SMILES |

CCC(C)O[Al](OC(C)CC)OC(=CC(=O)OCC)C |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of Aluminum di(sec-butoxide)acetoacetic ester chelate is the formation of thin films on glass substrates. It is used in conjunction with lithium acetate and titanium (IV) ethoxide to prepare precursor sol, which is then used to prepare Li1.3Al0.3Ti1.7 (PO4)3 thin films.

Mode of Action

The compound interacts with its targets through a process known as electrospinning. After this process and subsequent heat treatment, the compound forms a non-woven network with macropores.

Biochemical Pathways

The compound affects the chemical transformation of adsorbed molecules. Acid sites on Al2O3, which are formed from the compound, play a crucial role in this transformation. The molecules ultimately react and desorb from the catalyst.

Pharmacokinetics

It is known that the compound is sensitive to moisture, which may affect its bioavailability.

Result of Action

The result of the compound’s action is the formation of Li1.3Al0.3Ti1.7 (PO4)3 thin films on glass substrates. These films have a high total acidity of approximately 0.70 µmol/m2.

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and moisture. For instance, the compound is sensitive to moisture, which can affect its stability and efficacy in forming thin films.

Biological Activity

Aluminum di(sec-butoxide)acetoacetic ester chelate (CAS No. 24772-51-8) is a chemical compound notable for its applications in materials science and potential biological activities. This compound, with the molecular formula , has garnered attention due to its unique properties and roles in various chemical processes.

Research indicates that aluminum di(sec-butoxide)acetoacetic ester chelate exhibits significant biological activity, particularly in the formation of alumina nanostructures that can influence cellular interactions. The compound's ability to form stable chelates enhances its reactivity and potential for bioactivity. Studies have shown that aluminum compounds can interact with biological systems, influencing cellular processes such as proliferation and apoptosis.

Case Studies

-

Nanofiber Production :

- A study demonstrated the synthesis of alumina nanofibers from aluminum di(sec-butoxide)acetoacetic ester chelate. These nanofibers exhibited high surface area and acidity, which are critical for catalytic applications and potential biomedical uses. The total acidity measured was approximately , indicating significant catalytic potential .

-

Alumina Aerogels :

- Research published in the Journal of Materials Chemistry highlighted the synthesis of high-surface-area alumina aerogels using this compound. The resulting aerogels showed enhanced thermal stability and mechanical properties, making them suitable for various applications, including drug delivery systems .

- Cellular Interaction Studies :

Comparative Analysis

| Property | Aluminum di(sec-butoxide)acetoacetic Ester Chelate | Other Aluminum Compounds |

|---|---|---|

| Molecular Formula | Varies | |

| Surface Area | High (as nanofibers/aerogels) | Generally lower |

| Acidity | Varies | |

| Stability | High thermal stability | Varies |

| Biological Interaction Potential | Significant | Varies |

Synthesis Techniques

The synthesis of aluminum di(sec-butoxide)acetoacetic ester chelate involves several methods, including sol-gel processes and self-propagating combustion techniques. These methods allow for controlled synthesis of alumina with desired properties, which are crucial for its biological applications.

Toxicological Studies

While aluminum compounds are often scrutinized for their potential toxicity, studies suggest that aluminum di(sec-butoxide)acetoacetic ester chelate may have a lower toxicity profile compared to other aluminum salts when used in controlled amounts. However, further research is necessary to fully understand its safety profile in biological systems.

Future Directions

Future research should focus on:

- In vivo studies : Evaluating the biological effects of aluminum di(sec-butoxide)acetoacetic ester chelate in living organisms.

- Drug Delivery Applications : Investigating its potential as a carrier for targeted drug delivery systems.

- Environmental Impact : Assessing the environmental implications of using this compound in various industrial applications.

Scientific Research Applications

Key Applications

-

Thin Film Preparation

- Description: Aluminum di(sec-butoxide)acetoacetic ester chelate is extensively used in creating thin films for optical coatings and electronic devices. It acts as a precursor in sol-gel processes, allowing for the controlled deposition of materials on substrates.

- Case Study: Research indicates that this compound is used alongside lithium acetate and titanium(IV) ethoxide to prepare lithium aluminum titanium phosphate thin films on glass substrates . These films exhibit properties beneficial for applications in electronics and optics.

-

Nanostructured Materials

- Description: The compound plays a significant role in the production of nanostructured materials, particularly alumina (Al2O3) nanofibers.

- Case Study: A study demonstrated that Al2O3 nanofibers prepared from aluminum di(sec-butoxide)acetoacetic ester chelate exhibited high surface area and acidity, essential for catalytic applications. These nanofibers were produced using electrospinning techniques, resulting in a non-woven network with macropores . The total acidity was measured at approximately 0.70 µmol/m², indicating their potential as effective catalysts.

-

Catalysis

- Description: The compound's properties make it suitable for catalysis in chemical reactions. Its acidic sites enhance the chemical transformation of adsorbed molecules.

- Case Study: Research utilizing temperature-programmed desorption (TPD) techniques has shown that aluminum di(sec-butoxide)acetoacetic ester chelate-derived materials can serve as effective catalysts due to their tunable acidity . This characteristic is crucial in processes such as hydrocarbon cracking and other catalytic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aluminum di(isopropoxide)acetoacetic ester chelate (CAS 14782-75-3)

Molecular Formula : C₁₂H₂₃AlO₅; Molecular Weight : 274.29 g/mol .

Key Differences:

| Property | ASB (CAS 24772-51-8) | Aluminum di(isopropoxide)acetoacetic ester chelate |

|---|---|---|

| Density | 1.03 g/cm³ | 1.05 g/mL |

| Acidity (NH₃-TPD) | 0.70 µmol/m² | Not reported |

| Porosity | Hierarchical (meso/macro) | Limited data |

| Primary Applications | Catalysis (ANFs) | Gel inks, coatings, crosslinking agents |

| Thermal Stability | Stable up to >200°C | Flash point: 50°C (lower stability) |

Structural Impact :

- The sec-butoxide groups in ASB provide steric bulk compared to the smaller isopropoxide substituents, influencing precursor decomposition kinetics during electrospinning and final fiber morphology .

- ASB-derived ANFs exhibit higher Lewis acidity due to optimized coordination geometry, enhancing catalytic performance in acid-driven reactions like dehydration .

Other Aluminum Chelates

Aluminum ethoxide (CAS 555-75-9):

- Formula : C₆H₁₅AlO₃; lacks acetoacetic ester ligands.

- Applications : Primarily used for sol-gel synthesis of alumina, but produces materials with lower surface area (~150 m²/g) and fewer acid sites compared to ASB-derived ANFs .

Aluminum acetylacetonate (CAS 13963-57-0):

Catalytic Performance and Porosity

Acidity and Active Sites

Q & A

Q. Advanced Research Focus

- NH₃-TPD : Quantifies total acidity (0.70 µmol/m² for ASB ANFs) and distinguishes weak/medium acid sites .

- IR Spectroscopy with Pyridine Probe : Confirms Lewis acid dominance via pyridine adsorption bands (1440–1460 cm⁻¹) .

- DFT Modeling : Predicts NH₃ desorption kinetics, aligning with experimental TPD data to estimate activation energies (~80–120 kJ/mol) .

How can researchers resolve discrepancies between experimental and computational data in ASB-based catalyst studies?

Advanced Research Focus

Discrepancies in acid site quantification (e.g., NH₃-TPD vs. DFT) arise from:

- Physisorption vs. Chemisorption : DFT models often exclude physisorbed NH₃, requiring experimental calibration .

- Surface Heterogeneity : Computational models assume ideal γ-Al₂O₃ surfaces, while real ANFs contain defects. Hybrid models incorporating surface irregularities improve accuracy .

What strategies mitigate precursor incompatibility in ASB-based hybrid catalysts (e.g., Pd-Al₂O₃)?

Advanced Research Focus

Ethanol-induced reduction of Pd²⁺ during electrospinning can be mitigated by:

- Microfluidic Mixing : Prevents premature Pd-ASB interaction by combining precursors just before electrospinning .

- Post-Anneasing Deposition : Depositing Pd via wet impregnation after ANF formation avoids redox interference .

Can solvent systems for ASB electrospinning be optimized for greener synthesis?

Advanced Research Focus

While DMF-ethanol is standard, water-ethanol systems show promise for eco-friendly processing. Challenges include:

- Viscosity Control : Higher water content reduces spinnability; optimizing ASB concentration (e.g., 10–15 wt%) is critical .

- Fiber Integrity : Rapid solvent evaporation in water-ethanol may require additives (e.g., PVP) to stabilize jets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.